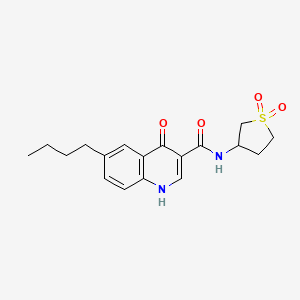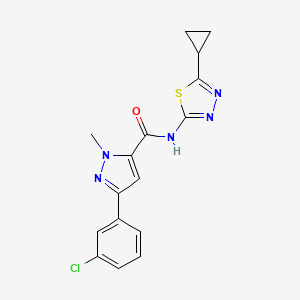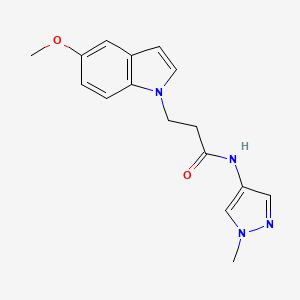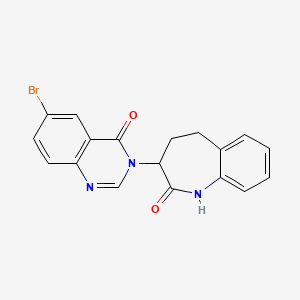![molecular formula C23H28N6O B14933890 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B14933890.png)
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines several functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoquinoline ring, followed by the introduction of the triazolopyridazine moiety and the piperidine ring. Common synthetic routes may involve:
Formation of Isoquinoline Ring: This step can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Triazolopyridazine Moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Formation of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine: A related compound with similar structural features.
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine: Another similar compound used in proteomics research.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: A compound with a similar core structure but different functional groups.
Uniqueness
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N6O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H28N6O/c1-16(2)22-25-24-20-7-8-21(26-29(20)22)27-12-10-18(11-13-27)23(30)28-14-9-17-5-3-4-6-19(17)15-28/h3-8,16,18H,9-15H2,1-2H3 |
InChI Key |
AJDHWELIFDWMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14933807.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933811.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14933815.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B14933826.png)
![Dimethyl (2S)-2-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B14933851.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14933859.png)


![2-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14933871.png)
![5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B14933877.png)

![1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone](/img/structure/B14933898.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14933905.png)
